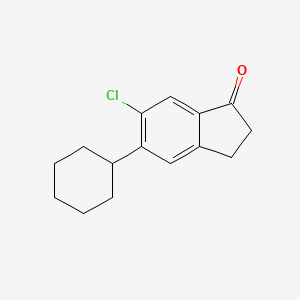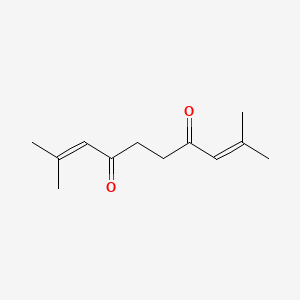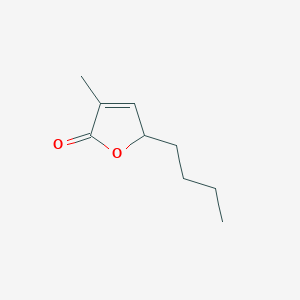
Benzenemethanamine, N-decyl-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-decyl-N-(phenylmethyl)- is an organic compound with the molecular formula C23H33N It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a decyl group and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-decyl-N-(phenylmethyl)- typically involves the reaction of benzenemethanamine with decyl bromide and benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-decyl-N-(phenylmethyl)- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-decyl-N-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the decyl or phenylmethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted benzenemethanamines depending on the reagents used.
Applications De Recherche Scientifique
Benzenemethanamine, N-decyl-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-decyl-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: This compound has a similar structure but lacks the decyl group.
Benzenemethanamine, N-methyl-N-(phenylmethyl)-: This compound has a methyl group instead of a decyl group.
Benzenemethanamine, N,N-dimethyl-: This compound has two methyl groups instead of a decyl and phenylmethyl group.
Uniqueness
Benzenemethanamine, N-decyl-N-(phenylmethyl)- is unique due to the presence of the long decyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
52986-64-8 |
|---|---|
Formule moléculaire |
C24H35N |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N,N-dibenzyldecan-1-amine |
InChI |
InChI=1S/C24H35N/c1-2-3-4-5-6-7-8-15-20-25(21-23-16-11-9-12-17-23)22-24-18-13-10-14-19-24/h9-14,16-19H,2-8,15,20-22H2,1H3 |
Clé InChI |
YZSXEMUBZFHXFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


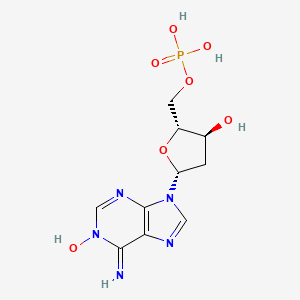
![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
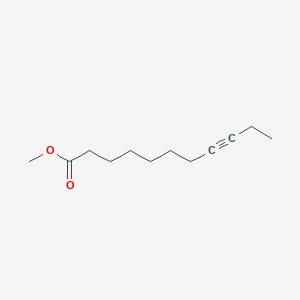
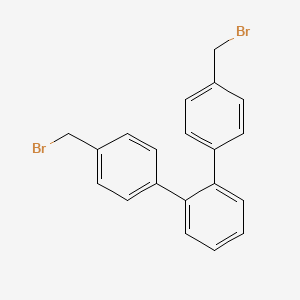
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
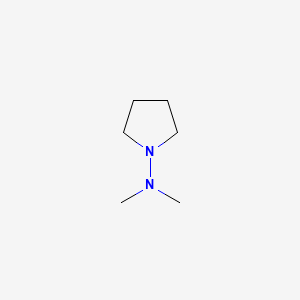
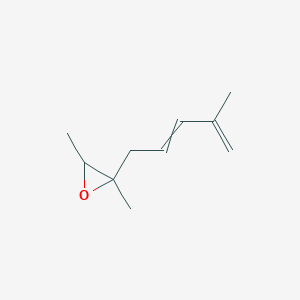
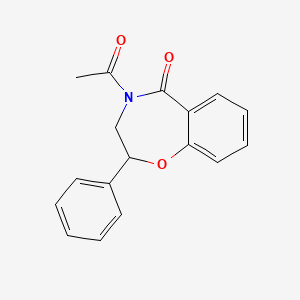
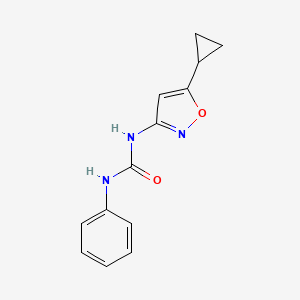
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
